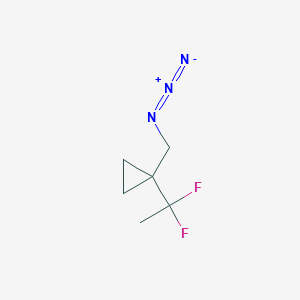
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Azidomethyl)-1-(1,1-difluoroethyl)cyclopropane, also known as ADCC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields such as medicinal chemistry, materials science, and chemical biology. ADCC is a cyclopropane-based compound that contains both an azide and a difluoroethyl group, making it a versatile building block for the synthesis of various compounds. In
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Cyclopropane derivatives serve as key intermediates in the synthesis of complex molecules due to their unique reactivity. Oda et al. (1999) synthesized 1,1-ethylene-1H-azulenium ion and its derivatives via reduction, cyclopropanation, and hydride abstraction reactions, demonstrating the potential for constructing cyclic structures with significant strain, which could be manipulated for further chemical transformations (Oda et al., 1999). Similarly, Csuk and Thiede (1999) developed novel difluorinated cyclopropane nucleoside analogues, showcasing the application of cyclopropanation in the synthesis of biologically relevant molecules (Csuk & Thiede, 1999).
Catalysis and Enantioselective Synthesis
Cyclopropanes are pivotal in enantioselective synthesis, serving as building blocks for creating complex, chiral molecules. Denton et al. (2007) reported the high diastereoselectivity and enantioselectivity in the synthesis of trifluoromethyl-substituted cyclopropanes using 1-aryl-2,2,2-trifluorodiazoethanes and alkenes, catalyzed by a dirhodium complex (Denton et al., 2007). This highlights the role of cyclopropane derivatives in asymmetric synthesis, potentially applicable to pharmaceuticals and agrochemicals.
Material Science and Molecular Conformation
Cyclopropane derivatives and azides can influence molecular conformation, which is crucial in material science for creating substances with specific properties. Banik et al. (2017) described a 1,3-difunctionalization strategy for cyclopropanes, demonstrating the influence of 1,3-difluorides on molecular shape, which is essential for designing materials with desired physical and chemical properties (Banik et al., 2017).
Propiedades
IUPAC Name |
1-(azidomethyl)-1-(1,1-difluoroethyl)cyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9F2N3/c1-5(7,8)6(2-3-6)4-10-11-9/h2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEABRGOSTBDLCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1(CC1)CN=[N+]=[N-])(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9F2N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-1-methyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamide](/img/structure/B2742643.png)
![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-(1,3-dioxoisoindolin-2-yl)acetamide hydrochloride](/img/structure/B2742644.png)
![1-(3-fluorobenzyl)-3-(2-(4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)urea](/img/structure/B2742646.png)
![2-{2-[4-(2,3-dihydro-1H-inden-5-yl)-1-oxo-2(1H)-phthalazinyl]ethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2742648.png)
![methyl 2-(8-(3,5-dimethylphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2742649.png)
![Cyclopropyl(4-(6-ethylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2742650.png)
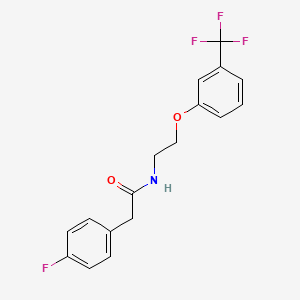
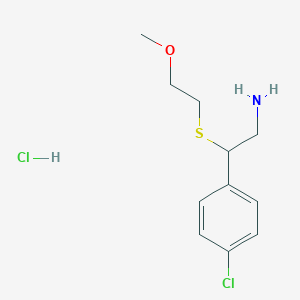
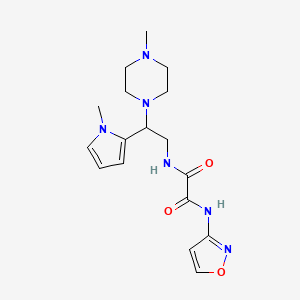
![1-sec-butyl-4-iodo-3-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazole](/img/structure/B2742658.png)
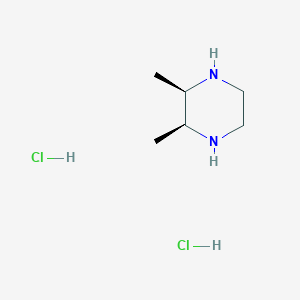
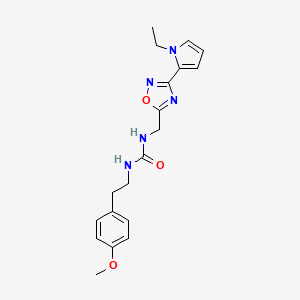
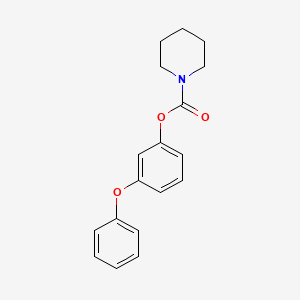
![ethyl (2Z)-2-[(2-chloro-5-nitrobenzoyl)imino]-3,4-dimethyl-2,3-dihydro-1,3-thiazole-5-carboxylate](/img/structure/B2742665.png)